6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane
描述
属性
IUPAC Name |
tert-butyl 3-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(8-14)7-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWMIRKPCFFSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719167 | |
| Record name | tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-71-8 | |
| Record name | tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure that incorporates both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections will explore its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H20N2O3, indicating the presence of a tert-butyl group which enhances its stability and solubility properties. The spirocyclic structure allows for unique interactions with biological macromolecules, influencing its reactivity and potential therapeutic effects.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C12H20N2O3 | 232.30 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies have shown that compounds with similar diazaspiro structures can effectively bind to enzyme active sites, potentially leading to inhibition or modulation of enzyme activity, which is crucial for therapeutic applications.
Anticancer Activity
Recent in vitro studies have demonstrated significant anticancer properties of this compound across various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 18 µM
These results suggest that the compound exhibits a dose-dependent inhibition of cell proliferation, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activity:
- Microbial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Preliminary results indicate that the compound shows significant inhibition of microbial growth, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 25 µg/mL depending on the strain .
In Vitro Studies
A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation:
- MCF-7 Cell Line :
- Treatment with the compound resulted in a reduction in cell viability by approximately 60% at an IC50 of 15 µM.
- HeLa Cell Line :
- The compound showed a similar trend with a reduction in viability by around 55% at an IC50 of 20 µM.
Animal Model Studies
In preclinical trials using mouse models, administration of the compound led to notable tumor size reductions:
相似化合物的比较
Comparison with Similar Compounds
Below is a detailed comparison of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane with structurally and functionally related spirocyclic diaza compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Variations: Ring Size: Spiro[3.5]nonane (6-Boc compound) vs. spiro[4.5]decane (tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane) introduces steric and electronic differences affecting receptor binding . Substituents: The Boc group in this compound enhances solubility and stability during synthesis, whereas iodine in 7-Boc-2-iodo-7-azaspiro[3.5]nonane enables cross-coupling reactions .
Biological Activity: this compound lacks direct pharmacological activity but serves as a precursor to SR ligands like 2,7-diazaspiro[3.5]nonane derivatives (e.g., compound 4b), which exhibit potent S1R agonism in neuropathic pain models . In contrast, 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives demonstrate broad-spectrum antimicrobial activity due to their planar bicyclic structure and ketone groups .
Synthetic Utility: Boc-protected spiro compounds (e.g., this compound) are critical for multi-step syntheses, enabling selective deprotection and functionalization . Unprotected analogs (e.g., 2,7-diazaspiro[3.5]nonane) are directly used in drug discovery for their receptor-binding capabilities .
Commercial Landscape: this compound faces supply chain limitations (discontinued by CymitQuimica) but remains available through specialty suppliers . Derivatives like 2,7-diazaspiro[3.5]nonane are prioritized in academic and industrial research, with custom synthesis services filling supply gaps .
准备方法
The synthesis of 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane typically involves constructing the diazaspiro[3.5]nonane core followed by selective introduction of the Boc protecting group on the nitrogen atom. The key steps include:
- Formation of the diazaspiro scaffold via cyclization reactions.
- Introduction of the Boc protecting group under mild conditions to mask the reactive amine functionality.
- Purification and isolation of the final compound.
Stepwise Preparation Method
Construction of the 2,6-Diazaspiro[3.5]nonane Core
A common synthetic strategy involves starting from a suitable amino-alcohol or amino-alkyl precursor that can be cyclized to form the spirocyclic ring system. For example, a precursor such as 3-((benzylamino)methyl)oxetane cycloalkane-3-ol can be reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine, pyridine, or potassium carbonate) to form an intermediate chloroacetamide derivative. This intermediate then undergoes intramolecular cyclization under inert atmosphere and basic conditions (e.g., sodium hydride or n-butyl lithium) to generate the diazaspiro ring system.
Reduction and Deprotection
The intermediate formed after cyclization is often reduced using lithium aluminum hydride (LiAlH4) to convert amide or related functionalities to the corresponding amines or lactams. Subsequently, catalytic hydrogenation (e.g., under 20-100 psi hydrogen pressure at 20-50 °C for 8-20 hours) is employed to remove protecting groups such as benzyl (Bn), yielding the free diazaspiro compound.
Introduction of the Boc Protecting Group
The Boc group is introduced by reacting the free amine of the diazaspiro compound with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step selectively protects the nitrogen atom, providing this compound. The Boc group is stable under a variety of synthetic conditions but can be removed under acidic conditions when necessary.
Detailed Synthetic Procedure (Example)
A representative synthesis based on literature and patent disclosures can be summarized as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Chloroacetylation | React 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride in dichloromethane (DCM), triethylamine as base, 0 °C to room temp | Formation of chloroacetamide intermediate |
| 2. Cyclization | Treat intermediate with sodium hydride in tetrahydrofuran (THF), inert atmosphere, room temperature | Intramolecular cyclization to form diazaspiro ring |
| 3. Reduction | Lithium aluminum hydride in THF, reflux | Reduction of amide to amine/lactam |
| 4. Hydrogenation | Catalytic hydrogenation (Pd/C), 20-100 psi H2, 20-50 °C, 8-20 h | Removal of benzyl protecting group |
| 5. Boc Protection | React free amine with di-tert-butyl dicarbonate in DCM, base (e.g., triethylamine), room temperature | Formation of this compound |
Analytical and Purification Data
- The final compound is typically isolated as a white solid.
- Molecular formula: C12H20N2O3
- Molecular weight: 240.30 g/mol
- Purity confirmed by NMR (1H and 13C), mass spectrometry, and chromatographic methods.
- The Boc group provides characteristic signals in NMR spectra, confirming successful protection.
Stock Solution Preparation and Formulation
For experimental and application purposes, the compound can be prepared into stock solutions at various concentrations. For example, 6-Boc-2,6-diazaspiro[3.5]nonane oxalate salt stock solutions can be prepared at 1 mM, 5 mM, and 10 mM concentrations by dissolving specific amounts in solvents such as DMSO, PEG300, Tween 80, or corn oil, ensuring clear solutions at each step.
| Amount of Solid (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.161 | 0.6322 | 0.3161 |
| 5 | 15.805 | 3.161 | 1.5805 |
| 10 | 31.610 | 6.322 | 3.161 |
Research Findings and Applications
- The spirocyclic framework of this compound provides conformational rigidity, which is beneficial in controlling stereochemistry in downstream synthesis.
- The Boc protecting group allows selective functionalization, enabling the synthesis of complex molecules such as pharmaceuticals and agrochemicals.
- Recent research highlights the use of related diazaspiro compounds in drug discovery, demonstrating their utility as scaffolds for bioactive molecules.
常见问题
Q. What are the optimal synthetic routes for 6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves cyclization of a bicyclic precursor followed by Boc (tert-butoxycarbonyl) protection. Key steps include:
- Cyclization : Use of spiroannulation reagents (e.g., ketone or aldehyde derivatives) to form the spiro[3.5]nonane core .
- Boc Protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to protect the secondary amine .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization may require temperature control (0–25°C) and inert atmosphere (N₂/Ar) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure, Boc group integration, and carbonyl resonance (δ ~170–175 ppm for the oxo group) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates the molecular formula (C₁₂H₂₀N₂O₃; exact mass 240.147) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .
Q. What is the role of the Boc group in the stability and reactivity of this compound during synthetic modifications?
The Boc group:
- Protects the amine : Prevents undesired nucleophilic reactions during subsequent steps (e.g., acylations or alkylations).
- Enables Deprotection : Acidic conditions (TFA or HCl in dioxane) remove the Boc group, regenerating the free amine for further functionalization .
- Enhances Solubility : Improves solubility in organic solvents (e.g., DCM, THF), facilitating purification .
Advanced Research Questions
Q. How do structural modifications at specific positions of the 2,6-diazaspiro[3.5]nonane scaffold influence sigma receptor (S1R/S2R) binding affinity and selectivity?
- Substituent Analysis :
- Amide vs. Ether Linkages : Amide derivatives (e.g., compound 5b) show higher S1R affinity (Ki = 13 nM) than ether-linked analogs due to hydrogen bonding with Glu172 .
- Spiro vs. Bicyclic Scaffolds : 2,6-Diazaspiro[3.5]nonane derivatives exhibit superior S1R binding (Ki < 10 nM) compared to diazabicyclo[4.3.0]nonane analogs .
- Methodology : Competitive radioligand binding assays (³H-(+)-pentazocine for S1R, ³H-DTG for S2R) under standardized buffer conditions (pH 7.4, 25°C) .
Q. What computational modeling approaches can predict the conformational stability of this compound in solution?
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in DMSO or water) to assess spirocyclic ring puckering and Boc group orientation .
- Density Functional Theory (DFT) : Calculate energy minima for different conformers and identify steric clashes or stabilizing intramolecular hydrogen bonds .
- Docking Studies : Predict binding poses in sigma receptor active sites (e.g., using AutoDock Vina) to guide SAR .
Q. How can discrepancies between in vitro binding data and in vivo pharmacological outcomes be resolved for this compound?
- Functional Profiling : Use in vitro assays (e.g., GTPγS binding) to determine intrinsic activity (agonist/antagonist) and correlate with in vivo antiallodynic effects .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., using mouse/rat liver S9 fractions) to identify rapid degradation pathways .
- Dose-Response Validation : Test multiple doses (e.g., 10–40 mg/kg) in pain models (e.g., mechanical hypersensitivity) and compare efficacy to reference S1R ligands like BD-1063 .
Q. What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical models?
- Metabolite Identification : Incubate the compound with liver microsomes and analyze via LC-MS/MS for phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .
- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- In Vivo PK Studies : Measure plasma half-life, clearance, and bioavailability in rodents after intravenous/oral administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
